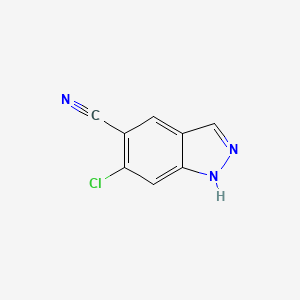

6-chloro-1H-indazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDCZLCJIAHDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293547 | |

| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312008-67-5 | |

| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312008-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-chloro-1H-indazole-5-carbonitrile: Properties, Synthesis, and Applications

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 6-chloro-1H-indazole-5-carbonitrile, tailored for researchers, medicinal chemists, and drug development professionals. We will explore its chemical and physical properties, present a plausible synthetic route, discuss its analytical characterization, and contextualize its potential applications within modern drug discovery programs. This document is designed to serve as a practical and authoritative resource, bridging fundamental chemical data with field-proven insights.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole, a class of heterocyclic aromatic compounds. Its structure is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a chlorine atom at position 6 and a nitrile group at position 5. These substitutions are critical as they modulate the molecule's electronic properties, lipophilicity, and potential for metabolic transformation, making it a valuable building block in the synthesis of targeted therapeutics.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₄ClN₃ | [3][4] |

| Molecular Weight | 177.59 g/mol | [3][4] |

| CAS Number | 1312008-67-5, 1427377-95-4 | [3][4][5] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in various organic solvents (e.g., DMSO, DMF) | [3] |

| SMILES | C1=C2C=NNC2=CC(=C1C#N)Cl | [3] |

| InChIKey | SLHAQPTUSXWYSJ-UHFFFAOYSA-N | [4] |

Note on CAS Number: Multiple CAS numbers are reported by chemical vendors. Researchers should verify the specific identifier associated with their sourced material.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount in research and development. While specific experimental spectra for this exact compound are not publicly available, we can predict the expected spectroscopic characteristics based on its structure and data from analogous compounds.[6][7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Commentary |

| ¹H NMR | NH (indazole) | > 13 ppm (broad singlet) | The indazole N-H proton is acidic and typically appears far downfield as a broad signal due to hydrogen bonding and exchange. |

| H-3 (indazole) | ~8.3 ppm (singlet or doublet) | This proton is on the pyrazole ring, adjacent to two nitrogen atoms, resulting in a downfield shift. | |

| H-4 (indazole) | ~7.9 ppm (singlet) | This proton is on the benzene ring, ortho to the electron-withdrawing nitrile group, leading to a downfield shift. Its multiplicity will be a singlet as adjacent positions are substituted. | |

| H-7 (indazole) | ~8.1 ppm (singlet) | This proton is also on the benzene ring, ortho to the fused pyrazole ring nitrogen, causing a downfield shift. It appears as a singlet due to substitution at C-6. | |

| ¹³C NMR | C≡N (nitrile) | 115 - 120 ppm | The carbon of the nitrile group typically resonates in this region. |

| Aromatic Carbons | 110 - 150 ppm | A complex set of signals is expected for the eight distinct carbon atoms of the bicyclic core. The carbon bearing the chlorine (C-6) and the carbons of the pyrazole ring (C-3, C-3a, C-7a) will have characteristic shifts. | |

| FT-IR | C≡N stretch | 2220 - 2240 cm⁻¹ | A sharp, strong absorption band characteristic of a nitrile functional group. |

| N-H stretch | 3100 - 3300 cm⁻¹ (broad) | A broad band indicative of the N-H bond of the indazole ring, often involved in hydrogen bonding. | |

| C=C, C=N stretch | 1500 - 1620 cm⁻¹ | Multiple bands corresponding to the aromatic ring system. |

Experimental Workflow: Structural Verification

A robust workflow is essential to validate the identity and purity of a newly synthesized batch of this compound.

Caption: Standard workflow for the synthesis and analytical validation.

Synthesis and Reactivity

The synthesis of substituted indazoles can be achieved through various methods, often involving the formation of the pyrazole ring onto a pre-functionalized benzene precursor.[2] A plausible and efficient route to this compound could start from a commercially available substituted aniline, such as 4-chloro-2-methyl-5-nitroaniline. The general strategy involves diazotization followed by intramolecular cyclization.

Representative Synthetic Protocol

Causality: This multi-step synthesis is designed for efficiency and control. The initial diazotization of the aniline is a classic method for forming a reactive intermediate. The subsequent reduction and cyclization (a modified Bart-type reaction or similar) is a common strategy for forming the indazole ring system. The final Sandmeyer reaction is a reliable method for introducing the nitrile group.

Caption: Plausible synthetic pathway to the target compound.

Step-by-Step Methodology:

-

Diazotization of 4-chloro-2-methyl-5-nitroaniline: To a cooled (0-5 °C) suspension of the starting aniline in aqueous HCl, a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature. The reaction progress is monitored for the consumption of the aniline. Rationale: This forms the highly reactive diazonium salt intermediate.

-

Reductive Cyclization: The resulting diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride (SnCl₂), and gently heated. This promotes the intramolecular cyclization to form the indazole ring, yielding 6-chloro-5-nitro-1H-indazole.[8] The crude product is isolated by filtration or extraction. Rationale: The reducing agent facilitates the ring closure by a mechanism that involves the ortho-methyl group.

-

Reduction of the Nitro Group: The 6-chloro-5-nitro-1H-indazole is dissolved in a suitable solvent like ethanol or ethyl acetate, and the nitro group is reduced to an amine using a standard method such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). This yields 5-amino-6-chloro-1H-indazole. Rationale: This step creates the necessary amino group for conversion to the nitrile.

-

Sandmeyer Reaction: The resulting 5-amino-6-chloro-1H-indazole is diazotized again under similar conditions as Step 1. The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). The reaction mixture is warmed to drive the reaction to completion, yielding the final product, this compound. Rationale: The Sandmeyer reaction is a robust and widely used method for converting an aryl diazonium salt to a nitrile.

-

Purification: The final product is isolated via extraction and purified using silica gel column chromatography to achieve high purity suitable for research applications.

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a scaffold and intermediate in drug discovery. The indazole core is a well-established "hinge-binding" motif for many protein kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer.

-

Scaffold Hopping and Bioisosterism: The 1H-indazole moiety is an effective bioisostere for indole and phenol. It provides a hydrogen bond donor (NH) and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity and selectivity for a target protein compared to its analogs.

-

Influence of Substituents:

-

6-Chloro Group: The chlorine atom is an electron-withdrawing group that can modulate the pKa of the indazole NH, influencing its hydrogen bonding capability. Crucially, it can also occupy hydrophobic pockets within a protein's active site and serves to block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential drug candidate.

-

5-Carbonitrile Group: The nitrile is a versatile functional group. It is a potent hydrogen bond acceptor and can be crucial for anchoring a molecule into its target. Furthermore, it can serve as a synthetic handle for further chemical elaboration into other functional groups, such as tetrazoles or carboxylic acids, enabling the exploration of structure-activity relationships (SAR).

-

Several approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, underscoring its therapeutic relevance. This compound represents a strategically functionalized starting point for the synthesis of novel kinase inhibitors and other targeted agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related chloro-indazoles can provide guidance.[9][10]

Table 3: General Safety and Handling Guidelines

| Category | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, nitrile gloves, lab coat. | To prevent eye and skin contact with the solid powder.[9][11] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of fine particles. Harmful if inhaled is a potential hazard for this class of compounds.[12] |

| Potential Hazards | May be harmful if swallowed (Acute Toxicity, Oral). May cause skin and serious eye irritation. | Based on GHS classifications for similar compounds like 5-chloro-1H-indazole.[10] |

| Storage | Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents. | To prevent degradation and reaction with incompatible materials.[11][13] |

| Spill Response | For small spills, carefully sweep up solid material, avoiding dust creation, and place in a sealed container for disposal.[11][14] | To contain the material and prevent environmental release. |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur.[11] | Standard first-aid procedures for chemical exposure. |

Conclusion

This compound is a chemical compound of significant interest to the scientific research community, particularly those in the field of medicinal chemistry. Its strategically placed functional groups on the privileged indazole scaffold make it a highly valuable intermediate for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential applications, offering a solid foundation for its use in the laboratory. Adherence to rigorous analytical validation and safety protocols is essential for its successful and safe application in advancing drug discovery.

References

- Vertex AI Search. (n.d.). Back In Stock this compound Save 55% + Free Ship [YBE9j7vs].

- CymitQuimica. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- PubChem. (n.d.). 6-chloro-1H-indazole.

- ECHEMI. (n.d.). 6-Chloro-5-fluoro-1H-indazole SDS, 937047-36-4 Safety Data Sheets.

- CymitQuimica. (n.d.). Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate.

- Wiley-VCH. (2007). Supporting Information.

- Fisher Scientific. (2012). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 6-CHLORO-5-NITRO-1H-INDAZOLE - Safety Data Sheet.

- PubChem. (n.d.). 1H-Indazole, 5-chloro-.

- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- ChemicalBook. (n.d.). 6-CHLORO-5-NITRO-1H-INDAZOLE synthesis.

- Chembeez. (n.d.). 5-chloro-1H-indazole-6-carbonitrile, 95%.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- PharmaBlock. (n.d.). Indazoles in Drug Discovery.

- CymitQuimica. (2023). Methyl 6-fluoro-1H-indazole-3-carboxylate.

- Taylor & Francis. (2020). Indazole – Knowledge and References.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. 5-chloro-1H-indazole-6-carbonitrile, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-CHLORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-chloro-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 6-chloro-1H-indazole-5-carbonitrile. Due to the absence of publicly available experimental spectra, this guide leverages high-quality predicted NMR data, interpreted and validated through rigorous comparison with experimentally determined spectra of structurally analogous indazole derivatives. This document serves as a valuable resource for the structural elucidation and quality control of this compound in research and development settings. We present a thorough interpretation of the chemical shifts and coupling constants, a detailed experimental protocol for acquiring such data, and a foundational understanding of the NMR characteristics of substituted indazoles.

Introduction: The Significance of this compound and the Role of NMR

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern of this compound, featuring both a halogen and a nitrile group, makes it a versatile intermediate for the synthesis of a diverse range of potential therapeutic molecules. Accurate and unambiguous structural characterization is paramount in the synthesis and application of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure, revealing the electronic environment of each proton and carbon atom. This information is critical for confirming the identity of a synthesized compound, assessing its purity, and understanding its chemical properties. This guide will delve into the specific NMR signatures of this compound.

Predicted NMR Data for this compound

In the absence of peer-reviewed, experimentally derived NMR data for this compound, we present predicted spectral data generated from a reliable computational model. These predictions are based on extensive databases of known chemical shifts and coupling constants.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1 .

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (NH) | ~13.5 - 14.5 | br s | - |

| H-3 | ~8.3 | s | - |

| H-4 | ~8.0 | s | - |

| H-7 | ~7.8 | s | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is detailed in Table 2 .

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~128 |

| C-5 | ~105 |

| C-6 | ~138 |

| C-7 | ~112 |

| C-7a | ~141 |

| CN | ~117 |

Spectral Interpretation and Rationale

The predicted chemical shifts are influenced by the electronic effects of the substituents on the indazole ring. The interpretation of these shifts is supported by experimental data from related indazole derivatives.

¹H NMR Spectrum Interpretation

-

N-H Proton (H-1): The proton on the nitrogen of the indazole ring is expected to be highly deshielded and appear as a broad singlet in the downfield region of the spectrum (~13.5 - 14.5 ppm). This significant downfield shift is characteristic of acidic protons involved in hydrogen bonding with the DMSO-d₆ solvent.

-

Aromatic Protons (H-3, H-4, and H-7):

-

H-3: This proton is on the pyrazole ring and is typically observed as a singlet. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

-

H-4 and H-7: These protons are on the benzene ring and are expected to appear as singlets due to the substitution pattern. The electron-withdrawing effects of the chloro and cyano groups will cause these protons to be deshielded and resonate at lower field. The precise assignment of H-4 and H-7 would typically be confirmed by 2D NMR experiments such as NOESY.

-

¹³C NMR Spectrum Interpretation

-

Aromatic Carbons: The chemical shifts of the carbon atoms in the indazole ring are influenced by the electronegativity of the nitrogen atoms and the substituent effects of the chloro and cyano groups.

-

C-6: The carbon atom directly attached to the electronegative chlorine atom is expected to be significantly deshielded, resulting in a downfield chemical shift.

-

C-5: The carbon bearing the cyano group will also experience a distinct chemical shift.

-

C-3a, C-7a: These are the bridgehead carbons where the pyrazole and benzene rings are fused.

-

-

Nitrile Carbon (CN): The carbon of the cyano group typically resonates in the 115-120 ppm region of the ¹³C NMR spectrum.

Structural Representation and NMR Correlations

The following diagram illustrates the structure of this compound and the numbering convention used for NMR assignments.

Figure 1. Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for many organic compounds and its high boiling point.

-

Sample Concentration: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.

Workflow for Structural Verification

The following diagram outlines a systematic workflow for the structural verification of this compound using NMR spectroscopy.

Figure 2. A stepwise workflow for the synthesis and NMR-based structural confirmation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of this compound. By presenting high-quality predicted data and a thorough interpretation grounded in the established principles of NMR spectroscopy and comparison with related structures, this document serves as an essential reference for scientists engaged in the synthesis and utilization of this important heterocyclic compound. The detailed experimental protocol and workflow further enhance its practical value in a laboratory setting.

References

- P. A. S. Smith, "The Chemistry of Open-Chain Organic Nitrogen Compounds," Vol. 2, W. A. Benjamin, Inc., New York, 1966.

- J. Elguero, in "Comprehensive Heterocyclic Chemistry II," A. R. Katritzky, C. W. Rees, E. F. V. Scriven, Eds., Vol. 3, p. 1, Pergamon Press, Oxford, 1996.

-

H. G. O. Gottlieb, A. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org. Chem. 1997, 62 (21), 7512–7515. [Link]

-

"NMRShiftDB2: a free and open-access NMR database." [Link]

-

"ACD/Labs NMR Predictors." [Link]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-chloro-1H-indazole-5-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the analysis of 6-chloro-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in pharmaceutical development and organic synthesis, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] As a Senior Application Scientist, this document moves beyond rote protocols to explain the underlying principles and causal relationships that inform expert methodological choices. We will explore the complete analytical workflow, from the physicochemical properties of the analyte that dictate our strategy, through to detailed experimental protocols and the interpretation of mass spectral data. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

A Priori Considerations: Understanding the Analyte

Before any instrument is powered on, a thorough understanding of the target molecule is paramount. This foundational knowledge dictates every subsequent decision in method development.

Chemical Structure and Properties:

This compound is a small organic molecule with the chemical formula C₈H₄ClN₃ and a monoisotopic mass of 177.0148 Da.[1] Its structure consists of a bicyclic indazole core, substituted with a chloro group and a nitrile group.

-

Indazole Core: The presence of the nitrogen-containing heterocyclic ring makes the molecule amenable to protonation, suggesting that positive-ion electrospray ionization (ESI) will be an effective ionization strategy.[2][3]

-

Polarity: The nitrile (C≡N) group and the N-H bond in the indazole ring introduce polarity, making the compound suitable for reversed-phase liquid chromatography (RPLC).

-

Isotopic Signature: The chlorine atom is a key feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of roughly one-third of the monoisotopic (M) peak. This signature is a powerful diagnostic tool for confirming the presence of the analyte.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClN₃ | [1] |

| Monoisotopic Mass | 177.0148 Da | [1] |

| Key Functional Groups | Indazole, Nitrile, Chloro |

The Analytical Workflow: From Sample to Spectrum

A robust and reliable analysis is built upon a logical and well-optimized workflow. Each step is designed to prepare the analyte for the most sensitive and specific detection possible. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for small-molecule quantitation due to its high sensitivity and selectivity.[4][5]

Caption: High-level workflow for LC-MS/MS analysis.

Sample and Mobile Phase Preparation

Rationale: Proper sample preparation is critical to ensure data quality and protect the LC-MS system. The goal is to fully dissolve the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.

Protocol:

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solutions: Perform serial dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create working standards at appropriate concentrations (e.g., 1 µg/mL for initial method development).

-

Mobile Phase A (Aqueous): Deionized water with 0.1% formic acid.

-

Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.

Expert Insight: The addition of 0.1% formic acid to the mobile phases is a standard practice that serves a dual purpose: it acidifies the mobile phase to promote analyte protonation ([M+H]⁺) in the ESI source, leading to enhanced signal intensity, and it improves chromatographic peak shape for many compounds.[6]

Liquid Chromatography (LC) Method

Rationale: Chromatographic separation is essential to separate the analyte from potential impurities and matrix components, ensuring that a pure compound enters the mass spectrometer at any given time. A standard starting point for a small polar molecule is a C18 reversed-phase column with a simple gradient.[6]

Recommended LC Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry with good resolving power for small molecules. |

| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |

| Injection Vol. | 2 µL | Minimizes potential for peak distortion from solvent effects. |

| Gradient | Start at 5% B, ramp to 95% B over 3-5 min, hold, then re-equilibrate. | A generic gradient to elute compounds across a range of polarities.[6] |

Mass Spectrometry (MS) Method

Rationale: A high-resolution mass spectrometer (HRMS) like a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is recommended for this analysis.[7][8] This provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent ion and its fragments. ESI is a "soft" ionization technique, meaning it imparts minimal energy during the ionization process, which typically results in an abundant molecular ion (or, more accurately, a pseudomolecular ion like [M+H]⁺) with little to no in-source fragmentation.[3][9][10]

Recommended MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The indazole nitrogens are basic and readily accept a proton. |

| Capillary Voltage | 3.5 kV | Standard voltage to generate a stable electrospray. |

| Source Temp. | 120 °C | Assists in desolvation of droplets. |

| Desolvation Temp. | 350 °C | Evaporates solvent from the ESI droplets to release gas-phase ions. |

| MS1 Scan Range | m/z 50-500 | A wide enough range to observe the precursor ion and potential low-mass impurities. |

| MS/MS Activation | Collision-Induced Dissociation (CID) | Standard method for fragmenting precursor ions. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Allows for the observation of both low-energy (stable) and high-energy fragments in a single run. |

Data Interpretation: Decoding the Mass Spectra

MS1 Spectrum: Confirming the Precursor Ion

The first step in data analysis is to identify the protonated molecule, [M+H]⁺.

-

Expected Monoisotopic Mass: 177.0148 Da

-

Expected [M+H]⁺ Ion: m/z 178.0226

A key confirmation is the presence of the chlorine isotope pattern.

-

A+2 Peak: An ion at m/z 180.0197 should be observed.

-

Intensity Ratio: The peak at m/z 180 should be approximately 32% of the intensity of the peak at m/z 178, which is characteristic of a single chlorine atom.

MS/MS Spectrum: Structural Elucidation through Fragmentation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated precursor ion (m/z 178.0) and analyzing the resulting product ions. The fragmentation of nitriles and heterocyclic systems follows predictable chemical logic. A common fragmentation pathway for aromatic nitriles involves the loss of HCN (27 Da) or the CN radical (26 Da).[11]

Proposed Fragmentation Pathway:

The protonated this compound is a stable starting point for collision-induced dissociation (CID). The most likely fragmentation events involve the loss of small, stable neutral molecules.

Caption: Predicted fragmentation of this compound.

Key Predicted Fragments:

| m/z (Calculated) | Formula of Ion | Proposed Neutral Loss | Rationale |

| 178.0226 | [C₈H₅ClN₃]⁺ | - | Precursor Ion ([M+H]⁺) |

| 151.0141 | [C₇H₄ClN]⁺ | HCN | Loss of hydrogen cyanide from the nitrile and an adjacent ring proton. |

| 150.0294 | [C₈H₅Cl]⁺ | N₂ | Expulsion of neutral nitrogen from the indazole ring, a common fragmentation for N-N bonded heterocycles. |

| 116.0216 | [C₇H₄N]⁺ | Cl | Subsequent loss of the chlorine radical from the m/z 151 fragment. |

Expert Insight: The relative abundance of these fragments will depend on the collision energy applied. A higher collision energy will favor the formation of smaller fragment ions. The presence and accurate mass of these fragments provide exceptionally high confidence in the structural identification of the analyte.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the analysis of this compound using LC-MS/MS. By grounding our methodology in the fundamental physicochemical properties of the analyte, we have developed a robust workflow from sample preparation to data interpretation. The use of high-resolution mass spectrometry coupled with tandem MS provides unambiguous identification through accurate mass measurement, isotopic pattern confirmation, and characteristic fragmentation signatures. This expert-driven approach, which emphasizes the "why" behind each experimental choice, ensures that researchers can develop and validate reliable analytical methods for this and structurally similar compounds in a drug development or research environment.

References

-

Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]

-

Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

-

Unknown Author. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube. Available at: [Link]

-

Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Available at: [Link]

-

Li, Y. et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

-

Andrade, C. et al. (2018). Spectrometric Study of the Nitrile-Ketenimine Tautomerism. ResearchGate. Available at: [Link]

-

Unknown Vendor. This compound Product Page. Available at: [Link]

-

Umebachi, R. et al. (2017). The mass fragments of indole and indazole synthetic cannabimimetic compounds. ResearchGate. Available at: [Link]

-

North-East Bioanalytical Laboratories. (Date unknown). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]

-

Liu, C. et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. Available at: [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aliphatic Nitriles. ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 417524, 6-chloro-1H-indazole. Available at: [Link]

-

Chemistry Scholars. (2022). Mass Fragmentation Pattern of Nitriles. YouTube. Available at: [Link]

-

Al-Hadedi, A. A. M. et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

-

Maltsev, A. G. et al. (2024). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. Available at: [Link]

-

Semantic Scholar. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

-

Kertesz, V. & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH National Library of Medicine. Available at: [Link]

-

ZaiQi Bio-Tech. 6-chloro-1H-indazole Product Page. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69681, 1H-Indazole, 5-chloro-. Available at: [Link]

-

Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. Available at: [Link]

Sources

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. mdpi.com [mdpi.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. nebiolab.com [nebiolab.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. mdpi.com [mdpi.com]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

crystal structure of 6-chloro-1H-indazole-5-carbonitrile derivatives

An In-Depth Technical Guide on the Structural Elucidation and Significance of 6-Chloro-1H-indazole-5-carbonitrile Derivatives

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its ability to act as a bioisostere for native structures like indole, while offering unique hydrogen bonding capabilities, makes it a valuable template for drug design. This guide provides a comprehensive technical overview of a specific, highly functionalized subclass: this compound derivatives. We will delve into the critical aspects of their synthesis, the methodologies for obtaining high-quality single crystals, and the definitive process of structural elucidation via X-ray crystallography. By grounding our analysis in the established principles of physical chemistry and drawing parallels with known crystal structures of related analogues, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to explore this promising class of molecules.

Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a recurring motif in successful therapeutic agents.[1][4] Unlike its indole counterpart, the indazole ring possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, a feature that can be pivotal for enhancing binding affinity to protein targets. This dual hydrogen bond donor-acceptor capacity contributes to its "privileged" status, allowing it to engage in diverse, high-affinity interactions within biological systems.

The specific focus of this guide, the this compound core, is decorated with substituents that are known to significantly modulate its physicochemical and biological properties.

-

6-Chloro Substituent: The chlorine atom, a halogen, can influence the molecule's electronics through inductive effects and participate in specific non-covalent interactions, including halogen bonding, which is increasingly recognized as a key interaction in ligand-protein binding.

-

5-Carbonitrile Substituent: The nitrile group is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions. Its linear geometry and electronic properties can profoundly impact molecular packing in the solid state and binding to target enzymes.

The strategic placement of these functional groups makes this scaffold a compelling candidate for kinase inhibitors and other targeted therapies, where precise molecular recognition is paramount.[1]

Part 2: Synthesis and Crystallization Strategies

The successful elucidation of a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of this compound

While numerous methods exist for indazole synthesis, a common and effective approach involves the cyclization of appropriately substituted precursors.[2][4] A plausible route for the title compound could involve the diazotization of a substituted o-toluidine derivative followed by an intramolecular cyclization.

Experimental Protocol: Synthesis

-

Precursor Preparation: Begin with a suitable aniline precursor, such as 2-amino-4-chloro-5-cyanotoluene.

-

Diazotization: Dissolve the aniline precursor in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature is maintained below 5 °C to form the diazonium salt.

-

Cyclization: The resulting diazonium salt is unstable and can be induced to cyclize. This may occur spontaneously upon gentle warming or require specific reagents to facilitate the ring-closing reaction to form the 1H-indazole ring.

-

Workup and Purification: The crude product is then isolated, typically by vacuum filtration after precipitation. Purification is achieved via recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography to yield pure this compound.

Crystallization for X-ray Analysis

Growing crystals suitable for X-ray diffraction is a critical, and often empirical, step. The goal is to produce a single, well-ordered crystal free of defects.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to identify one in which the compound has moderate solubility.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment with a stable temperature.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.

Sources

A Technical Guide to Determining the Solubility of 6-chloro-1H-indazole-5-carbonitrile for Drug Discovery Applications

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success. Solubility, in particular, stands as a critical gatekeeper, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide focuses on 6-chloro-1H-indazole-5-carbonitrile, a representative heterocyclic molecule, to provide researchers, medicinal chemists, and drug development professionals with a comprehensive framework for assessing solubility. Recognizing that publicly available data for novel compounds is often scarce, this document pivots from a simple data sheet to a detailed methodological guide. It provides the theoretical underpinnings, practical experimental protocols, and data interpretation strategies necessary to characterize the solubility of this compound and other novel chemical entities in dimethyl sulfoxide (DMSO) and other relevant organic and aqueous systems.

Introduction: The Imperative of Solubility

The journey of a drug candidate from bench to bedside is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties. Of these, aqueous solubility is a master variable. Poor solubility can lead to a cascade of costly and time-consuming issues, including:

-

Underestimation of biological activity in screening assays.

-

Erratic and unreliable structure-activity relationships (SAR).

-

Poor absorption and low bioavailability.

-

Difficulties in formulation development.

This compound serves as an excellent case study. Its structure—a fused heterocyclic indazole core, an electron-withdrawing chloro group, and a polar carbonitrile moiety—presents a nuanced profile that requires careful experimental evaluation. This guide provides the necessary tools to perform that evaluation with scientific rigor.

Physicochemical Profile and Predicted Solubility

A molecule's structure is the blueprint for its physical behavior. An initial in silico or theoretical assessment can provide valuable hypotheses to guide experimental work.

Molecular Structure: this compound

-

Formula: C₈H₄ClN₃

-

Molecular Weight: 177.59 g/mol

-

Core Scaffold: 1H-indazole, a bicyclic aromatic heterocycle. The 1H-tautomer is generally the more thermodynamically stable form compared to the 2H-indazole.[1]

-

Key Functional Groups:

-

Indazole NH: Acts as a hydrogen bond donor.

-

Pyrazole Nitrogens: Act as hydrogen bond acceptors.

-

Nitrile (C≡N): A polar group that can act as a hydrogen bond acceptor.

-

Chloro (Cl): An electron-withdrawing group that increases lipophilicity.

-

Predicted Solubility Behavior: Based on the principle of "like dissolves like," we can formulate initial hypotheses:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): High solubility is expected. DMSO is an excellent solvent capable of disrupting crystal lattice energy and forming strong hydrogen bonds with the indazole NH group.[2] Its polar nature will effectively solvate the nitrile group.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the molecule's key functional groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The molecule's overall polarity, driven by the indazole core and nitrile group, will limit its interaction with non-polar solvents.

-

Aqueous Media (e.g., Phosphate-Buffered Saline, PBS): Low solubility is anticipated. While the molecule possesses polar functional groups, the rigid, aromatic bicyclic core contributes significantly to its lipophilicity. The chloro-substituent further enhances this characteristic. Low aqueous solubility is a common challenge for drug-like molecules and is a primary reason for conducting the rigorous testing outlined below.[3]

The Central Role of DMSO in Compound Management

Dimethyl sulfoxide (DMSO) is the workhorse solvent of early-stage drug discovery, and for good reason. Its ability to dissolve an exceptionally wide range of organic compounds makes it the default choice for creating high-concentration stock solutions for compound libraries.[2][4]

Key Properties of DMSO:

-

High Polarity and Aprotic Nature: Makes it a powerful solvent for both polar and non-polar compounds.[2]

-

Miscibility: It is miscible with water and a vast array of organic solvents.[2]

-

Low Volatility: Its high boiling point (189 °C) minimizes evaporation from microplates during storage and handling.[4]

Despite its utility, researchers must be aware of potential artifacts. Compounds can sometimes precipitate when a concentrated DMSO stock is diluted into an aqueous buffer for a biological assay. This is why determining a compound's solubility in the final aqueous assay buffer is a critical step, leading to the distinction between kinetic and thermodynamic solubility.

Experimental Determination of Solubility

Accurate solubility measurement requires robust, well-defined protocols. It is essential to distinguish between two key types of solubility: thermodynamic and kinetic.

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of its solid, most stable crystalline form.[5][6] This measurement is time-consuming but is considered the "gold standard," crucial for pre-formulation and late-stage discovery.[3]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a solution (typically a DMSO stock) is rapidly added to an aqueous buffer.[3][7] The resulting value is often higher than the thermodynamic solubility because it reflects the solubility of amorphous or metastable solid forms before they equilibrate.[8] This high-throughput method is invaluable for early discovery to quickly flag problematic compounds.[9]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol is the benchmark for determining equilibrium solubility and is aligned with guidelines from regulatory bodies like the ICH.[8][10][11]

Objective: To determine the equilibrium concentration of this compound in a specified buffer at a constant temperature.

Materials & Equipment:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (LC-MS)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Calibration Standards: Prepare a set of calibration standards of the test compound in a suitable organic solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations (e.g., from 0.1 µM to 100 µM). These will be used to create a standard curve for quantification.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[8] A common starting point is to add ~1-2 mg of compound to 1 mL of PBS buffer.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a minimum of 24-48 hours. This extended time is critical for reaching thermodynamic equilibrium.[5][11]

-

Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Check: This step is crucial to ensure only the dissolved compound is measured.

-

Quantification: Dilute the clear filtrate with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve. Analyze the diluted sample and the calibration standards by HPLC-UV or LC-MS.

-

Data Analysis: Using the standard curve, determine the concentration of the compound in the diluted filtrate. Back-calculate to find the concentration in the original undiluted filtrate. This value is the thermodynamic solubility, typically reported in µg/mL or µM.

Protocol 2: High-Throughput Kinetic Solubility

This method is designed for speed and is ideal for screening large numbers of compounds in early discovery. The nephelometric (light-scattering) approach is common.[7]

Objective: To rapidly assess the concentration at which this compound precipitates from an aqueous buffer upon addition from a DMSO stock.

Materials & Equipment:

-

10 mM stock solution of this compound in 100% DMSO.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

96-well microplates (clear bottom).

-

Automated liquid handler or multichannel pipette.

-

Plate reader with nephelometry (turbidity) detection capabilities.

Step-by-Step Methodology:

-

Plate Preparation: Using a liquid handler, add PBS to the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.

-

Incubation and Measurement: Immediately place the plate in a nephelometer. Measure the light scattering at time zero and then at regular intervals over a period of 1-2 hours while incubating at a constant temperature (e.g., 25 °C).[7]

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity (light scattering) is observed compared to a buffer-only control. This indicates the onset of precipitation.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison and decision-making.

Table 1: Solubility Profile of this compound

| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

| Thermodynamic | PBS, pH 7.4 | 25 | (Experimental Value) | (Calculated Value) | (e.g., Low, Moderate) |

| Kinetic | PBS, pH 7.4 | 25 | (Experimental Value) | (Calculated Value) | (e.g., Low, Moderate) |

| General | DMSO | 25 | >3550 | >20,000 | Very High |

| General | Ethanol | 25 | (Experimental Value) | (Calculated Value) | (e.g., High) |

Interpretation: A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to forming supersaturated solutions that are unstable over time. This is a critical piece of information for designing both biological assays and future formulation strategies.

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for solubility assessment in a drug discovery project.

Caption: Workflow for assessing the solubility of a novel compound from initial screening to detailed characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be available, precautions should be taken based on the data for related indazole and nitrile-containing compounds.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

The solubility of this compound, like any novel drug candidate, is not a single data point but a multifaceted profile that must be experimentally determined. By employing a strategic combination of high-throughput kinetic screening and gold-standard thermodynamic methods, researchers can build a comprehensive understanding of a compound's behavior. This knowledge is not merely academic; it is a critical driver of project decisions, enabling teams to identify liabilities early, interpret biological data correctly, and ultimately design molecules with a higher probability of becoming successful medicines. This guide provides the foundational protocols and scientific rationale to achieve that goal.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Aure Chemical. (2024). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Available from: [Link]

-

PubChem. 1H-Indazole. National Center for Biotechnology Information. Available from: [Link]

-

Pro-Fold. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Available from: [Link]

-

An G, et al. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. Available from: [Link]

-

Cheméo. Chemical Properties of 1H-Indazole (CAS 271-44-3). Available from: [Link]

-

Castleberry, S. et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics. Available from: [Link]

-

Cristofoletti, R. et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Available from: [Link]

-

ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available from: [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

American Chemical Society Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Available from: [Link]

-

ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dimethyl Sulfoxide?. Available from: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available from: [Link]

-

World Health Organization (WHO). (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms. Available from: [Link]

-

Ghavami, R. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]

-

ResearchGate. (2025). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Available from: [Link]

-

PubChem. 6-chloro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1H-Indazole, 5-chloro-. National Center for Biotechnology Information. Available from: [Link]

-

Chembeez. 5-chloro-1H-indazole-6-carbonitrile, 95%. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. Applications of DMSO [chemdiv.com]

- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. who.int [who.int]

understanding the tautomerism of 1H-indazole compounds

An In-Depth Technical Guide to the Tautomerism of Indazole Compounds for Drug Discovery Professionals

Abstract

The indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rich pharmacology is intrinsically linked to a fundamental chemical property: annular tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium between 1H- and 2H-indazole, aimed at researchers, medicinal chemists, and drug development professionals. We will dissect the thermodynamic principles governing this equilibrium, explore the profound influence of substituents and the microenvironment, and detail the essential experimental and computational workflows for tautomer characterization. By synthesizing field-proven insights with established chemical principles, this document serves as a critical resource for rationally designing and developing next-generation indazole-based therapeutics.

The Indazole Scaffold: A Cornerstone of Modern Therapeutics

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest to the pharmaceutical industry.[1] This scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in a range of clinically approved drugs. Notable examples include the PARP inhibitor Niraparib and the multi-targeted tyrosine kinase inhibitor Pazopanib , both of which are crucial in oncology.[2] The biological versatility of indazole derivatives is vast, with demonstrated activities including anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective effects.[2][3]

The key to harnessing the full potential of this scaffold lies in understanding its electronic and structural nuances. Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[4] The position of the pyrazolic proton dictates the molecule's hydrogen bonding capacity, dipole moment, and overall shape, thereby governing its interaction with biological targets. Consequently, a deep understanding of indazole tautomerism is not an academic exercise but a prerequisite for successful drug design.

Fundamentals of Indazole Tautomerism

The annular tautomerism of indazole describes the equilibrium between two constitutional isomers that differ in the location of a proton on the pyrazole ring's nitrogen atoms.

-

1H-Indazole : In this form, the proton resides on the N1 nitrogen. This tautomer possesses a "benzenoid" character, contributing to its significant aromatic stability.[1][5]

-

2H-Indazole : Here, the proton is located on the N2 nitrogen. This arrangement imparts a less stable "ortho-quinonoid" characteristic to the molecule.[1]

A third tautomer, 3H-indazole, is sometimes considered but is generally not a significant contributor to the equilibrium under normal conditions and is rarely observed.[6][7]

Thermodynamically, the 1H-tautomer is the more stable and, therefore, the predominant form in most contexts.[2][5] The energy difference between the two forms is a critical parameter for predicting their relative populations.

Table 1: Relative Stability of Indazole Tautomers

| Tautomer Form | Relative Free Energy (kcal/mol) | Stability Characteristics | References |

|---|---|---|---|

| 1H-Indazole | 0 (Reference) | Thermodynamically most stable, benzenoid structure. | [6][7] |

| 2H-Indazole | +2.3 to +3.6 | Less stable, quinonoid structure. |[6] |

Note: Energy values are derived from computational and thermochemical studies and can vary slightly depending on the method.

Factors Governing the Tautomeric Equilibrium

While 1H-indazole is intrinsically more stable, the tautomeric equilibrium is dynamic and can be significantly influenced by several factors. A drug development professional must consider these factors as they dictate the behavior of an indazole-based molecule in both synthetic and biological environments.

Substituent Effects

The electronic nature of substituents on the indazole ring can dramatically alter the relative stabilities of the tautomers.

-

Electron-Withdrawing Groups (EWGs): When placed at positions that stabilize the negative charge buildup on the pyrazole ring in the 2H-form, EWGs can reduce the energy gap between the tautomers or even favor the 2H-tautomer.

-

Electron-Donating Groups (EDGs): Conversely, EDGs often increase the stability of the 1H-tautomer.

Computational studies have been instrumental in predicting these shifts. For instance, theoretical calculations on a library of 52 NH-indazoles revealed several substitution patterns where the 2H-tautomer was predicted to be more stable than the 1H form, a finding of critical importance for rational drug design.[8][9]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over the other.[10]

-

Polar Protic Solvents: Solvents like water or methanol can form hydrogen bonds with the nitrogen atoms, potentially stabilizing either tautomer depending on the specific interactions.

-

Polar Aprotic Solvents: Solvents like DMSO or DMF can influence the equilibrium through dipole-dipole interactions. The 2H-indazole has a larger dipole moment than the 1H form, suggesting it may be preferentially stabilized in highly polar environments.[7]

-

Dimerization: In solution, indazoles can form centrosymmetric dimers through intermolecular hydrogen bonds. DFT calculations have suggested that the high stability of certain 2H-indazole derivatives in solution is due to the formation of these dimers, which are more stable than the corresponding dimers of the 1H tautomer.[8][11]

pH and Acidity/Basicity

The pKa values of the indazole nitrogens are distinct for each tautomer, making the equilibrium pH-sensitive. Indazole is an amphoteric molecule, capable of being protonated or deprotonated.[12]

-

pKa (Acidic): ~13.86 for the N-H proton, leading to the indazolate anion.[7][12]

-

pKa (Basic): ~1.31 for the protonated indazolium cation.[7]

Crucially, 2H-indazole derivatives are known to be stronger bases than their 1H counterparts.[6] This is because the proton affinity of the ring nitrogen is higher in the 2H form. This difference has profound implications for how an indazole-based drug will behave in the physiological pH range of different cellular compartments.

Experimental and Computational Characterization of Tautomers

Accurately determining the dominant tautomeric form of a novel indazole derivative is a critical step in its development. A multi-pronged approach combining spectroscopy, crystallography, and computational modeling provides the most robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for studying tautomerism in solution. Specific nuclei are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H forms.

Field-Proven Protocol for Tautomer Elucidation by NMR:

-

Sample Preparation: Dissolve the indazole compound in a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical, as it can influence the equilibrium. It is often advisable to test multiple solvents of varying polarity.

-

1H NMR Acquisition: Acquire a standard 1H NMR spectrum. The chemical shift of the N-H proton is a primary indicator, though it can be broad and variable. More reliably, the chemical shifts of the aromatic protons, particularly those closest to the pyrazole ring, will differ between tautomers.

-

15N NMR Acquisition: If isotopically enriched material is available, direct 15N NMR is highly informative. The 15N chemical shifts of N1 and N2 are exquisitely sensitive to the proton's location.

-

HMBC/HSQC Experiments: In the absence of 15N enrichment, 2D experiments like 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. This experiment correlates protons to nitrogens over 2-3 bonds.

-

Causality: For the 1H-tautomer, the N-H proton will show a strong 2-bond correlation to C7a. For the 2H-tautomer, this proton will not have a comparable proximal carbon, and its correlation patterns to the rest of the ring will be distinct. This provides an unambiguous assignment.[13]

-

-

Data Analysis: Compare the observed chemical shifts and correlation patterns to literature values for known 1H- and 2H-indazoles or to computationally predicted spectra.

X-ray Crystallography

For unambiguous determination of the tautomeric form in the solid state, single-crystal X-ray diffraction is the gold standard.

Workflow for X-ray Crystallographic Analysis:

-

Crystal Growth: Grow single crystals of the indazole compound suitable for diffraction. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve the crystal structure.

-

Tautomer Identification: The resulting electron density map will unequivocally show the location of all atoms, including the pyrazolic proton, thereby identifying the tautomer present in the crystal lattice.

Computational Modeling (DFT)

In silico methods, particularly Density Functional Theory (DFT), are essential for predicting and rationalizing tautomeric preferences.

Conceptual Workflow for DFT Analysis:

-

Structure Generation: Build 3D models of both the 1H- and 2H-tautomers of the indazole derivative.

-

Geometry Optimization: Perform geometry optimization calculations for both tautomers in the gas phase and, importantly, in a simulated solvent environment using a polarizable continuum model (PCM).[10]

-

Energy Calculation: Calculate the single-point electronic energies, including zero-point vibrational energy corrections, for the optimized structures.

-

Stability Prediction: The tautomer with the lower calculated free energy (ΔG) is predicted to be the more stable form under the specified conditions.

Implications for Drug Design and Development

The tautomeric state of an indazole is a critical molecular determinant that directly impacts its drug-like properties.

-

Receptor Binding: The two tautomers are distinct chemical entities. They possess different hydrogen bond donor/acceptor patterns, dipole moments, and steric profiles. A 1H-indazole might fit perfectly into a receptor's active site by donating a hydrogen bond from N1, whereas the corresponding 2H-tautomer would be unable to make this interaction, leading to a complete loss of activity.

-

Physicochemical Properties: Tautomerism affects properties like solubility, lipophilicity (logP), and membrane permeability. A shift in the tautomeric population can alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Synthetic Strategy: The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 isomers. Developing regioselective alkylation or arylation protocols to access the desired tautomeric derivative is a significant synthetic challenge that can impact product yield and purification costs. Numerous modern catalytic methods using copper or palladium have been developed to provide better control over this selectivity.[2][15]

Conclusion

The tautomerism of 1H-indazole compounds is a central feature that profoundly influences their chemical, physical, and biological properties. For scientists in drug discovery and development, a thorough appreciation of the delicate balance between the 1H- and 2H- forms is essential. By understanding the factors that govern this equilibrium—substituents, solvent, and pH—and by employing a rigorous combination of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can confidently characterize their molecules. This knowledge enables the rational design of indazole-based drugs with optimized target engagement, improved physicochemical properties, and ultimately, a higher probability of clinical success.

References

-

Cai, H., Li, Y., Liu, Y., Chen, J., & Tang, C. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4984. [Link]

-

Campos, F., Telo, J. P., & G. P. de Melo, J. (2023). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ChemistrySelect, 8(30), e202301582. [Link]

-

Yadav, G., Singh, S., Singh, P., Singh, S., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1229-1268. [Link]

-

Shaik, F., & S. V., K. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

ResearchGate. (2024). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. [Link]

-

Elguero, J., Jagerovic, N., & Silva, A. M. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(8), 737-743. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 1143-1151. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 2H-indazoles. [Link]

-

Claramunt, R. M., López, C., Pérez-Medina, C., Elguero, J., & Alkorta, I. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Letters in Organic Chemistry, 3(2), 149-153. [Link]

-

ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. [Link]

-

Wikipedia. (n.d.). Indazole. [Link]

-

Cole, A. G., & Douglas, C. J. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 87(17), 11396–11405. [Link]

-

Telo, J. P. (2014). On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC, 2014(2), 57-70. [Link]

-

Plonska-Brzezinska, D., & Plonski, P. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(12), 8625–8636. [Link]

-

Claramunt, R. M., et al. (2006). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry, 44(8), 771-780. [Link]

-

Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1867. [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. [Link]

-

López, C., et al. (2011). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Acta Crystallographica Section A: Foundations of Crystallography, A67, C816. [Link]

-

Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1867. [Link]

-

El-Faham, A., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(11), 3299. [Link]

- Counceller, C. M., et al. (2011). Method of synthesizing 1H-indazole compounds.

-

Al-Warhi, T., et al. (2024). Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. Polycyclic Aromatic Compounds. [Link]